N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-epileptic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . Another method involves the reaction of acetylacetone with arylglyoxal hydrate and aminotriazole in ethanol under reflux conditions .
Industrial Production Methods
the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it promotes tubulin polymerization, which is essential for cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: Known for its anti-epileptic activities.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits different pharmacological properties.
Uniqueness
N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its ability to induce apoptosis in cancer cells .
Properties
Molecular Formula |
C14H14ClN5 |
---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H14ClN5/c1-3-12-18-14-16-9(2)8-13(20(14)19-12)17-11-7-5-4-6-10(11)15/h4-8,17H,3H2,1-2H3 |
InChI Key |
RJSTVDWIIYMOSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=N1)C)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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